molecular formula C13H15NO4 B1310035 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879040-85-4

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Cat. No. B1310035
CAS RN: 879040-85-4
M. Wt: 249.26 g/mol
InChI Key: QJGDJJVDJAYVKG-UHFFFAOYSA-N
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Description

“3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” is a chemical compound with the CAS Number: 879040-85-4 . It has a molecular weight of 249.27 and its molecular formula is C13H15NO4 . The IUPAC name for this compound is 3-[2-(2-oxo-1-pyrrolidinyl)ethoxy]benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO4/c15-12-5-2-6-14 (12)7-8-18-11-4-1-3-10 (9-11)13 (16)17/h1,3-4,9H,2,5-8H2, (H,16,17) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” include a molecular weight of 249.27 and a molecular formula of C13H15NO4 . The compound’s InChI code is 1S/C13H15NO4/c15-12-5-2-6-14 (12)7-8-18-11-4-1-3-10 (9-11)13 (16)17/h1,3-4,9H,2,5-8H2, (H,16,17) .

Scientific Research Applications

PDE4B Inhibitors

Pyrrolidine derivatives have been used as reagents in the preparation of pyrazolopyridines , which act as inhibitors of Phosphodiesterase 4B (PDE4B). These inhibitors have potential therapeutic applications in treating various diseases due to their role in modulating cyclic AMP (cAMP) levels within cells .

Antioxidant Activity

Some pyrrolidine derivatives exhibit antioxidant properties . Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases such as cancer and heart disease .

Pharmacological Activities

Pyrrolidine structures are found in compounds with diverse pharmacological activities, including antifungal , antibacterial , anticonvulsant , anticancer , and antioxidant effects .

Drug Discovery

The pyrrolidine scaffold is versatile in drug discovery, particularly for designing compounds with improved activity against specific targets such as the retinoic acid-related orphan receptor γ (RORγt), which is involved in autoimmune diseases .

DPP-IV Inhibitors

Derivatives of pyrrolidine have been evaluated for their ability to inhibit Dipeptidyl Peptidase-IV (DPP-IV), an enzyme that plays a role in glucose metabolism. Inhibitors of DPP-IV are used in the treatment of type II diabetes .

Adsorption Properties

Research has been conducted on adsorbents synthesized from natural polymers incorporated with pyrrolidine derivatives for the adsorption of rare earth metal ions. These adsorbents have potential environmental applications in water treatment and purification .

ChemicalBook - (2-OXOPYRROLIDIN-1-YL)ACETIC ACID ResearchGate - Antioxidant Activity of some Pyrrolidin-2-One Derivatives Springer - Pyrrolidine in Drug Discovery Academia.edu - DPP-IV Inhibitors Springer - Adsorption Using Pyrrolidinyl Derivatives

Safety and Hazards

The safety information available indicates that “3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” is an irritant . The MSDS (Material Safety Data Sheet) for this compound can be found online .

Future Directions

Given the interest in pyrrolidine derivatives in medicinal chemistry , future research could focus on exploring the biological activities of “3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid” and its potential applications in drug development.

properties

IUPAC Name

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDJJVDJAYVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331174
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

CAS RN

879040-85-4
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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